REACTION_CXSMILES
|
[CH3:1][N:2]1[C:7](=[O:8])[CH:6]=[C:5]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[N:4]=[C:3]1[S:15][CH3:16].F[B-](F)(F)F.[O:22]=[N+:23]=[O:24]>C(#N)C>[CH3:1][N:2]1[C:7](=[O:8])[C:6]([N+:23]([O-:24])=[O:22])=[C:5]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[N:4]=[C:3]1[S:15][CH3:16] |f:1.2|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN1C(=NC(=CC1=O)C1=CC=NC=C1)SC
|
Name
|
|
Quantity
|
17.2 mL
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.O=[N+]=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rise above 5° C
|
Type
|
CUSTOM
|
Details
|
The acetonitrile was removed under reduced pressure
|
Type
|
WASH
|
Details
|
The product was eluted with 0% to 5% methanol/dichloromethane
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(=NC(=C(C1=O)[N+](=O)[O-])C1=CC=NC=C1)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |